L-Cystine bis(t-butyl ester) dihydrochloride

Thermal stability Peptide synthesis Solid-phase synthesis

Procure L-Cystine bis(t-butyl ester) dihydrochloride (CAS 38261-78-8) for its unique orthogonal protection in SPPS. Unlike methyl or ethyl ester analogs, the acid-labile tert-butyl group ensures full compatibility with Fmoc strategies and prevents aqueous leaching. This crystalline dihydrochloride salt delivers superior stability, precise weighing, and is the validated starting material for oxorhenium integrin-targeting agents (J. Inorg. Biochem. 2011) and the patented synthesis of the cosmetic active NDAC (WO2021219375A1).

Molecular Formula C14H30Cl2N2O4S2
Molecular Weight 425.4 g/mol
CAS No. 38261-78-8
Cat. No. B613292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Cystine bis(t-butyl ester) dihydrochloride
CAS38261-78-8
Synonyms38261-78-8; (2R,2'R)-Di-tert-butyl3,3'-disulfanediylbis(2-aminopropanoate)dihydrochloride; C14H30Cl2N2O4S2; (H-Cys-OtBu)2.2HCl; SCHEMBL15608414; MolPort-020-004-153; MFCD00237452; AKOS016009318; CS20241; DS-2736; VC30657; AK109809; ST2414215; FT-0698351; Z4685; M-7790; L-Cystine,1,1'-bis(1,1-dimethylethyl)ester,hydrochloride(1:2)
Molecular FormulaC14H30Cl2N2O4S2
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl
InChIInChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1
InChIKeyQEFUTIQOPVMOJQ-BZDVOYDHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Cystine bis(t-butyl ester) dihydrochloride (CAS 38261-78-8) for Peptide Synthesis & Drug Discovery Applications


L-Cystine bis(t-butyl ester) dihydrochloride (CAS 38261-78-8) is a protected cystine derivative featuring two tert-butyl ester groups on the carboxyl moieties and a disulfide bridge linking two L-cysteine residues . It serves as a key intermediate in solid-phase peptide synthesis (SPPS) and the preparation of complex disulfide-containing peptides, where the acid-labile tert-butyl esters enable orthogonal protection strategies . The dihydrochloride salt form enhances stability and provides a well-defined, crystalline solid suitable for precise weighing and long-term storage .

Why L-Cystine bis(t-butyl ester) dihydrochloride Cannot Be Simply Substituted by Other Cystine Esters


Cystine esters exhibit profoundly divergent physicochemical properties and reactivity profiles depending on the ester group identity. The tert-butyl ester in L-Cystine bis(t-butyl ester) dihydrochloride confers a unique combination of acid-labile protection, altered solubility in organic solvents, and enhanced thermal stability compared to methyl or ethyl esters [1]. Direct substitution with L-cystine dimethyl ester or L-cystine diethyl ester will lead to different reaction outcomes, incompatibility with orthogonal deprotection schemes, and potential degradation under basic conditions [2]. The quantitative evidence below delineates exactly where this compound diverges from its closest analogs, enabling informed procurement decisions.

Quantitative Differentiation of L-Cystine bis(t-butyl ester) dihydrochloride vs. Closest Analogs: A Data-Driven Procurement Guide


Thermal Stability: Higher Decomposition Temperature Than Dimethyl Ester

L-Cystine bis(t-butyl ester) dihydrochloride exhibits a decomposition temperature exceeding 190°C, substantially higher than the 182-183°C decomposition point of L-cystine dimethyl ester dihydrochloride, indicating superior thermal robustness during handling and storage .

Thermal stability Peptide synthesis Solid-phase synthesis

Solubility Profile: Selective Organic Solvent Solubility Enables Orthogonal Reaction Conditions

L-Cystine bis(t-butyl ester) dihydrochloride is only slightly soluble in DMSO and methanol, whereas L-cystine dimethyl ester dihydrochloride and L-cystine diethyl ester are freely soluble in water (dimethyl ester: soluble; diethyl ester: ~50 g/L at 25°C) . This differential solubility dictates reaction medium selection and purification strategies.

Solubility Peptide synthesis Reaction media

Base Stability: Tert-Butyl Ester Resists Alkaline Degradation Unlike Methyl Ester

While direct data for the tert-butyl ester is not available, class-level inference from cysteine/cystine ester chemistry indicates that tert-butyl esters are significantly more stable toward base-catalyzed degradation than methyl esters. Specifically, cystine dimethyl ester breaks down readily in methanolic triethylamine with liberation of sulfur, whereas α,α′-dimethylcystine dimethyl ester (sterically hindered) is stable [1]. The bulky tert-butyl group provides analogous steric shielding, protecting the disulfide bond from β-elimination under basic conditions.

Chemical stability Peptide synthesis Protecting groups

Specific Application: Synthesis of Oxorhenium Chelates for Integrin Antagonists

L-Cystine bis(t-butyl ester) dihydrochloride has been specifically employed as a reagent in the synthesis of chelate oxorhenium complexes designed as integrin antagonists . This application leverages the compound's protected amino and carboxyl groups to direct metal coordination selectively. Closest analogs (dimethyl or diethyl esters) are not reported in this context.

Medicinal chemistry Radiopharmaceuticals Integrin antagonists

Protected Building Block for N,N'-Diacetyl-L-cystine (NDAC) Synthesis

A patent process (WO2021219375A1) specifically describes the use of di-tert-butyl-L-cystine dihydrochloride as the starting material for the efficient, green synthesis of N,N′-diacetyl-L-cystine (NDAC), a cosmetic ingredient that serves as a glutathione precursor [1]. The tert-butyl protecting groups enable clean acetylation and subsequent deprotection without labor-intensive purification. Alternative cystine esters are not mentioned in this process.

Process chemistry Cosmetic ingredients Glutathione precursors

Optimal Application Scenarios for L-Cystine bis(t-butyl ester) dihydrochloride Based on Differentiated Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Carboxyl Protection

The acid-labile tert-butyl ester of this compound is fully orthogonal to Fmoc-based N-terminal protection strategies, making it the preferred choice for synthesizing peptides that contain free C-terminal carboxylates or require selective deprotection sequences. Its low water solubility ensures compatibility with standard SPPS solvents (DMF, DCM) and prevents leaching into aqueous washes .

Synthesis of Oxorhenium-Based Integrin Antagonists

Researchers developing rhenium-188 or rhenium-186 radiopharmaceuticals targeting integrins should procure this compound as the validated starting material for preparing oxorhenium chelates. The published protocol in J. Inorg. Biochem. (2011) specifically utilizes L-Cystine bis(t-butyl ester) dihydrochloride, providing a reproducible entry point into this class of metal-based therapeutics .

Manufacturing of N,N'-Diacetyl-L-cystine (NDAC) for Cosmetic Applications

Industrial production of NDAC, a glutathione-boosting cosmetic ingredient, follows the patented route (WO2021219375A1) that begins with di-tert-butyl-L-cystine dihydrochloride. This process is designed to be fast, environmentally benign, and high-yielding, offering a competitive advantage for manufacturers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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